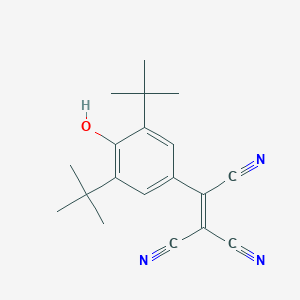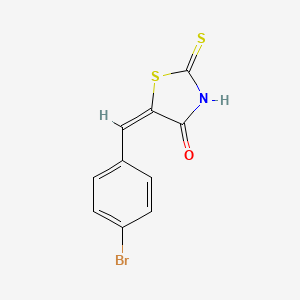![molecular formula C22H22BrN3O2 B11997640 N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide CAS No. 356774-18-0](/img/structure/B11997640.png)
N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(5-BR-2-HO-BENZYLIDENE)3(1,2,3,4-TETRAHYDRO-9H-CARBAZOL-9-YL)PROPANOHYDRAZIDE is a complex organic compound with the molecular formula C22H22BrN3O2 and a molecular weight of 440.344 g/mol . This compound is part of a class of hydrazides, which are known for their diverse applications in various fields of scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(5-BR-2-HO-BENZYLIDENE)3(1,2,3,4-TETRAHYDRO-9H-CARBAZOL-9-YL)PROPANOHYDRAZIDE typically involves the condensation of 5-bromo-2-hydroxybenzaldehyde with 3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanoic acid hydrazide. The reaction is carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N’-(5-BR-2-HO-BENZYLIDENE)3(1,2,3,4-TETRAHYDRO-9H-CARBAZOL-9-YL)PROPANOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
N’-(5-BR-2-HO-BENZYLIDENE)3(1,2,3,4-TETRAHYDRO-9H-CARBAZOL-9-YL)PROPANOHYDRAZIDE has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of N’-(5-BR-2-HO-BENZYLIDENE)3(1,2,3,4-TETRAHYDRO-9H-CARBAZOL-9-YL)PROPANOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to N’-(5-BR-2-HO-BENZYLIDENE)3(1,2,3,4-TETRAHYDRO-9H-CARBAZOL-9-YL)PROPANOHYDRAZIDE include:
- N’-(5-BR-2-HO-BENZYLIDENE)3-(3((4-CL-BENZYL)OXY)PH)-1H-PYRAZOLE-5-CARBOHYDRAZIDE
- N’-(5-BR-2-HO-BENZYLIDENE)-3-(4-(2-PHENYLETHOXY)PH)-1H-PYRAZOLE-5-CARBOHYDRAZIDE
Uniqueness
What sets N’-(5-BR-2-HO-BENZYLIDENE)3(1,2,3,4-TETRAHYDRO-9H-CARBAZOL-9-YL)PROPANOHYDRAZIDE apart is its unique structure, which combines a brominated benzylidene moiety with a tetrahydrocarbazole core. This unique combination imparts specific chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
356774-18-0 |
|---|---|
Fórmula molecular |
C22H22BrN3O2 |
Peso molecular |
440.3 g/mol |
Nombre IUPAC |
N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide |
InChI |
InChI=1S/C22H22BrN3O2/c23-16-9-10-21(27)15(13-16)14-24-25-22(28)11-12-26-19-7-3-1-5-17(19)18-6-2-4-8-20(18)26/h1,3,5,7,9-10,13-14,27H,2,4,6,8,11-12H2,(H,25,28)/b24-14+ |
Clave InChI |
ZFOBARJSAHLMOE-ZVHZXABRSA-N |
SMILES isomérico |
C1CCC2=C(C1)C3=CC=CC=C3N2CCC(=O)N/N=C/C4=C(C=CC(=C4)Br)O |
SMILES canónico |
C1CCC2=C(C1)C3=CC=CC=C3N2CCC(=O)NN=CC4=C(C=CC(=C4)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-N-(2-methylphenyl)-2-oxoacetamide](/img/structure/B11997599.png)
![2-[(2-Methoxyphenyl)hydrazono]malonoyl dichloride](/img/structure/B11997603.png)
![2-[1-(4-Bromonaphthalen-1-yl)ethyl]benzoic acid](/img/structure/B11997611.png)
![N'-[(E)-(4-bromophenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11997615.png)
![methyl N-[4-[[(4-hydroxy-1-methyl-2-oxoquinoline-3-carbonyl)amino]sulfamoyl]phenyl]carbamate](/img/structure/B11997622.png)
![1-ethyl-4-hydroxy-N'-[(4-methylphenyl)sulfonyl]-2-oxo-1,2-dihydroquinoline-3-carbohydrazide](/img/structure/B11997630.png)
![4-{[(E)-(2,3-dichlorophenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11997631.png)
![{[(Diphenylmethylidene)amino]oxy}(methylamino)methanone](/img/structure/B11997647.png)


